molecular formula C14H13BrN2O B8358444 5-bromo-N-(2-methylbenzyl)nicotinamide

5-bromo-N-(2-methylbenzyl)nicotinamide

Cat. No.: B8358444
M. Wt: 305.17 g/mol
InChI Key: XAVLTDUUCOCZNT-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methylbenzyl)nicotinamide is a nicotinamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and a 2-methylbenzyl group attached via an amide linkage. This compound belongs to a broader class of nicotinamide analogs, which are pivotal in biochemical systems due to their structural resemblance to nicotinamide adenine dinucleotide (NAD+/NADH) cofactors. These cofactors are essential in redox reactions and enzyme catalysis .

The synthesis of this compound typically involves condensation reactions between 5-bromonicotinic acid derivatives and substituted benzylamines (e.g., 2-methylbenzylamine) under optimized conditions, as demonstrated in protocols yielding 79% purity and >99% LC-MS purity . Its structural and functional attributes make it a candidate for pharmacological studies, particularly in receptor modulation (e.g., kappa opioid receptors) and enzyme inhibition .

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

5-bromo-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13BrN2O/c1-10-4-2-3-5-11(10)8-17-14(18)12-6-13(15)9-16-7-12/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

XAVLTDUUCOCZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs of 5-bromo-N-(2-methylbenzyl)nicotinamide and their substituent-driven differences:

Compound Name Substituents Molecular Weight Key Features
5-Bromo-N-(2-methylbenzyl)nicotinamide 5-Br, N-(2-methylbenzyl) 349.2 g/mol High lipophilicity; targets opioid receptors
5-Bromo-N-methoxy-N-methylnicotinamide 5-Br, N-(methoxy-methyl) 245.07 g/mol Enhanced solubility; used in synthetic intermediates
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide 5-Br, N-(5-methylpyridin-2-yl) 306.1 g/mol Dual aromatic systems; potential kinase inhibition
5-Bromo-N-(4-fluorobenzyl)nicotinamide 5-Br, N-(4-fluorobenzyl) 353.2 g/mol Fluorine improves metabolic stability; used in fluorescence-based assays
5-Bromo-N-(3-(hydroxymethyl)pyrrolidinyl)nicotinamide 5-Br, N-(pyrrolidinyl-CH2OH) 342.2 g/mol Polar functional group; targets ion channels

Key Observations :

  • Bromine : Universally enhances electrophilicity and binding to hydrophobic pockets in proteins.
  • N-Substituents : The 2-methylbenzyl group (original compound) offers balanced lipophilicity, whereas fluorinated or pyridinyl groups (e.g., 4-fluorobenzyl, 5-methylpyridinyl) modulate electronic properties and target selectivity.
  • Polar Groups : Hydroxymethyl or methoxy-methyl substituents (e.g., N-methoxy-N-methyl) improve aqueous solubility but may reduce blood-brain barrier penetration .

Key Insights :

  • Condensation Reactions : Direct amidation (e.g., with benzylamines) achieves higher yields (>75%) compared to cross-coupling reactions (50–65%) .
  • Catalytic Methods : Palladium-mediated Suzuki couplings, while versatile for introducing aryl/heteroaryl groups, require stringent conditions (e.g., argon atmosphere, high temperatures) and result in moderate yields .

Physicochemical and Analytical Properties

Analytical data from UPLC-MS/MS and NMR studies reveal distinct profiles:

Compound NMR Shifts (δ, ppm) MS (m/z) LogP Solubility
5-Bromo-N-(2-methylbenzyl)nicotinamide 7.98 (s, ArH), 4.50 (s, CH2) 367.9 [M−H]− 2.8 Low in H2O
5-Bromo-N-(4-fluorobenzyl)nicotinamide 7.13–7.34 (m, ArH), 4.50 (s, CH2) 353.0 [M+H]+ 2.5 Moderate in MeOH
5-Bromo-N-methoxy-N-methylnicotinamide 3.30 (s, OCH3), 3.10 (s, NCH3) 245.1 [M+H]+ 1.2 High in H2O

Notes:

  • LogP : The 2-methylbenzyl group increases lipophilicity (LogP = 2.8) compared to polar N-methoxy-N-methyl analogs (LogP = 1.2) .
  • MS Fragmentation : All compounds exhibit stable [M+H]+ or [M−H]− ions, facilitating quantification via UPLC-MS/MS with LODs ≤0.6 μg/mL .

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